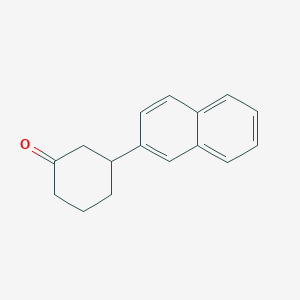
3-(Naphthalen-2-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Naphthalen-2-yl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with a naphthalene moiety at the second position. This compound is of interest due to its unique structural properties, which combine the reactivity of the cyclohexanone ring with the aromatic characteristics of the naphthalene group. It is used in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Naphthalen-2-yl)cyclohexanone can be synthesized through the condensation of 2-naphthaldehyde with cyclohexanone. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. After the reaction is complete, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of 3-(Naphthalen-2-yl)cyclohexanone may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-2-yl)cyclohexanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring of the naphthalene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Produces naphthalen-2-ylcarboxylic acid or other oxidized derivatives.
Reduction: Yields 3-(naphthalen-2-yl)cyclohexanol.
Substitution: Results in various substituted naphthalene derivatives.
Scientific Research Applications
3-(Naphthalen-2-yl)cyclohexanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-yl)cyclohexanone involves its interaction with various molecular targets. The compound can modulate enzyme activity, inhibit microbial growth, and scavenge free radicals. Its effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-1-yl)cyclohexanone
- 1-(Naphthalen-2-yl)cyclohexanone
- 2-(Naphthalen-2-yl)cyclohexanol
Uniqueness
3-(Naphthalen-2-yl)cyclohexanone is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and synthetic utility.
Properties
CAS No. |
607375-47-3 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-naphthalen-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C16H16O/c17-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-2,4-5,8-10,14H,3,6-7,11H2 |
InChI Key |
CJZGZPTYKOPUPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


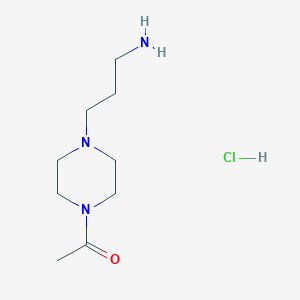
![3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-6,7-diol](/img/structure/B15067907.png)


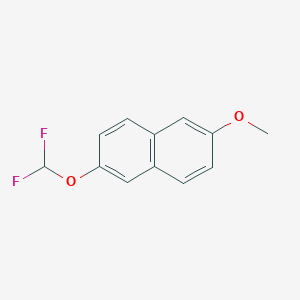

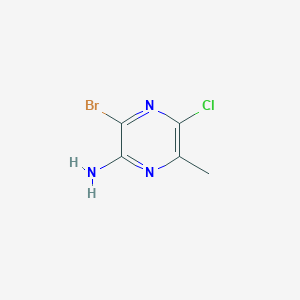


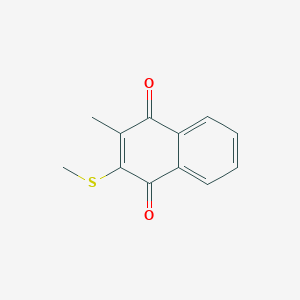
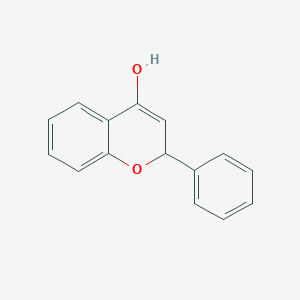

![3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene](/img/structure/B15067995.png)

